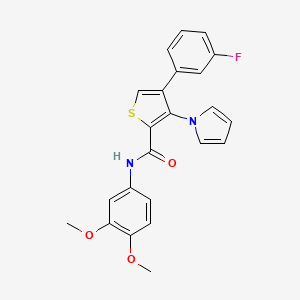

N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a 3,4-dimethoxyphenyl group at the amide nitrogen, a 3-fluorophenyl group at the 4-position, and a 1H-pyrrol-1-yl moiety at the 3-position of the thiophene ring.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O3S/c1-28-19-9-8-17(13-20(19)29-2)25-23(27)22-21(26-10-3-4-11-26)18(14-30-22)15-6-5-7-16(24)12-15/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXJBINPLIHUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carboxamide group, followed by subsequent functional group modifications to add the methoxy, fluoro, and pyrrole groups.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Advanced techniques such as flow chemistry and continuous processing are employed to ensure consistent quality and yield. These methods also help in minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Introduction of various functional groups.

Nucleophilic Addition: Formation of new carbon-carbon bonds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting specific kinases involved in cell cycle regulation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Xia et al. (2022) | A549 (Lung Cancer) | 49.85 | Induces apoptosis |

| Fan et al. (2022) | NCI-H460 (Lung Cancer) | 0.95 | Autophagy induction |

| Li et al. (2022) | HCT116 (Colorectal Cancer) | 25 | CDK2 inhibition |

Neuropharmacological Potential

Compounds with similar structures have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotective effects.

- Neuroprotective Effects : The compound may exhibit protective properties against neuronal cell death by modulating pathways involved in oxidative stress and inflammation.

Anti-inflammatory Properties

In addition to anticancer effects, research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

| Study | Model | Effect Observed |

|---|---|---|

| Ghorab et al. (2022) | In vitro assays | Significant reduction in inflammatory cytokines |

| Dawood et al. (2022) | Animal models | Decreased edema and pain response |

Case Study 1: Antitumor Efficacy

A study conducted by Radek et al. evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated a potent inhibitory effect on cell growth, particularly in breast and lung cancer models.

Case Study 2: Neuroprotection in Animal Models

Research by Wang et al. explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . It may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiophene-2-carboxamide Derivatives

Fluorophenyl and Pyrrole-Substituted Analogs

Compounds like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () highlight the role of fluorinated aryl groups in modulating metabolic stability and target affinity. The target compound’s 3-fluorophenyl group may similarly confer resistance to oxidative metabolism, while the pyrrole ring could engage in π-π stacking or hydrogen bonding, as seen in kinase inhibitor scaffolds .

Role of Dimethoxy Substitutions

The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs like dimethomorph (), which features a 3,4-dimethoxyphenyl acryloyl group. Dimethomorph’s fungicidal activity is attributed to its ability to disrupt cell wall biosynthesis, suggesting that the dimethoxy motif in the target compound might enhance interactions with biological targets requiring planar, aromatic systems .

Structural and Functional Data Table

Research Findings and Hypotheses

- Electron-Donating Effects : The 3,4-dimethoxyphenyl group may improve solubility compared to fluorophenyl analogs, though this requires experimental validation (e.g., LogP measurements).

- Fluorine Interactions : The 3-fluorophenyl substituent could enhance binding to aromatic residues in enzyme active sites, as observed in kinase inhibitors .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Core Structure : Thiophene ring substituted with a carboxamide group.

- Substituents :

- 3,4-dimethoxyphenyl

- 3-fluorophenyl

- 1H-pyrrole moiety

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to inhibition of cancer cell proliferation and induction of apoptosis. The presence of the pyrrole and thiophene rings is believed to enhance its interaction with tubulin, disrupting microtubule dynamics which is crucial for cell division.

Anticancer Activity

Numerous studies have reported on the anticancer potential of compounds similar to this compound. Here are some key findings:

These studies highlight the compound's significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Tubulin Polymerization Inhibition : Research indicates that similar compounds effectively inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism is crucial in the development of anticancer therapies.

- Apoptosis Induction : Compounds with structural similarities have shown the ability to induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and caspase activation .

- Targeting Signaling Pathways : Some studies suggest that these compounds may also interact with specific signaling pathways such as the Hedgehog signaling pathway, which is implicated in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the thiophene core can be functionalized via Suzuki-Miyaura coupling for aryl group introduction, followed by carboxamide formation using EDCI/HOBt-mediated amidation. Purity is ensured via column chromatography (silica gel, gradient elution) and validated by HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents are quantified using GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, fluorophenyl).

- 2D NMR (COSY, HSQC) resolves overlapping signals in the thiophene-pyrrole region.

- FT-IR verifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula (±5 ppm accuracy) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability protocols:

- pH Stability : Incubate compound in buffers (pH 1–12, 37°C) for 24–72 hours; monitor degradation via UPLC-PDA.

- Thermal Stability : Expose to 40–60°C for 1–4 weeks; analyze by TGA/DSC for decomposition thresholds.

- Photostability : Use ICH Q1B guidelines with UV/visible light exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Modular Analog Synthesis : Replace methoxy groups with electron-withdrawing substituents (e.g., nitro, CF₃) to assess electronic effects.

- Fluorophenyl Isosteres : Test meta- vs. para-fluorophenyl analogs to evaluate steric/electronic contributions.

- Pyrrole Substitution : Introduce bulky groups (e.g., tert-butyl) to probe steric hindrance in target binding .

Q. How to resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Use Hansen solubility parameters (δD, δP, δH) to identify outliers.

- Co-solvency Studies : Blend solvents (e.g., DMSO:water, ethanol:PEG 400) to enhance solubility.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility discrepancies .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in target binding pockets .

Q. How to address inconsistencies in in vitro vs. in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assay).

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose-Response Modeling : Apply Emax or Hill equations to correlate in vitro IC₅₀ with in vivo ED₅₀ .

Q. Which crystallographic strategies resolve challenges in obtaining single crystals?

- Methodological Answer :

- Solvent Screening : Test 20+ solvent combinations (e.g., dichloromethane:hexane, DMF:water).

- Vapor Diffusion : Use hanging-drop method with gradual solvent equilibration.

- Cryo-Cooling : Flash-freeze crystals at 100 K with glycerol or ethylene glycol as cryoprotectants .

Q. How to design cross-disciplinary studies integrating chemical synthesis and biological validation?

- Methodological Answer :

- Collaborative Frameworks : Partner with biology labs for high-throughput screening (HTS) against disease-relevant targets (e.g., kinases, GPCRs).

- Iterative Feedback : Use synthetic feasibility data to prioritize biologically active analogs.

- Data Repositories : Share raw NMR/LCMS files via platforms like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.